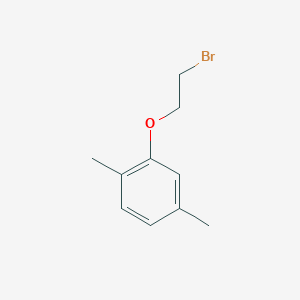

2-(2-Bromoethoxy)-1,4-dimethylbenzene

概要

説明

2-(2-Bromoethoxy)-1,4-dimethylbenzene: is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions, and a 2-bromoethoxy group at the 2 position

準備方法

Synthetic Routes and Reaction Conditions:

The primary method for synthesizing 2-(2-Bromoethoxy)-1,4-dimethylbenzene is through the Williamson Ether Synthesis . This involves the reaction of 1,4-dimethylbenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 2-bromoethanol attacks the electrophilic carbon of the 1,4-dimethylbenzene .

Industrial Production Methods:

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions:

Nucleophilic Substitution (S_N2): The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding ethoxy derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_2^-). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.

Oxidation: Products can include carboxylic acids or aldehydes.

Reduction: The major product is the ethoxy derivative.

科学的研究の応用

Organic Synthesis

2-(2-Bromoethoxy)-1,4-dimethylbenzene serves as an important intermediate in organic synthesis. It can participate in reactions such as:

- Williamson Ether Synthesis: This reaction allows for the formation of ethers by reacting alkyl halides with alkoxides.

- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

These reactions highlight its utility in the development of more complex organic molecules.

Medicinal Chemistry

The compound has shown potential biological activities that are relevant in medicinal chemistry:

- Inhibition of Cytochrome P450 Enzymes: Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs.

Research indicates that this compound interacts with various biological targets:

- Toxicological Studies: Evaluations have shown that it exhibits irritant properties and potential hepatotoxicity at high doses. Animal studies revealed dose-dependent increases in liver enzyme levels.

Case Studies

Drug Interaction Studies:

A notable study investigated the effects of co-administering this compound with common analgesics such as acetaminophen and ibuprofen. Results indicated a significant increase in plasma levels of these drugs, suggesting a competitive inhibition mechanism on their metabolism.

Toxicological Assessments:

Toxicological evaluations demonstrated skin irritation upon contact and a dose-dependent increase in liver enzyme levels indicative of hepatotoxicity when administered at elevated doses.

作用機序

The primary mechanism by which 2-(2-Bromoethoxy)-1,4-dimethylbenzene exerts its effects is through nucleophilic substitution reactions . The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

2-(2-Bromoethoxy)benzene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

1,4-Dimethoxy-2-(2-bromoethoxy)benzene: Contains methoxy groups instead of methyl groups, which can influence its reactivity and solubility.

2-(2-Chloroethoxy)-1,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.

Uniqueness:

2-(2-Bromoethoxy)-1,4-dimethylbenzene is unique due to the presence of both the bromoethoxy group and the methyl groups on the benzene ring. This combination of substituents can influence its reactivity and make it suitable for specific applications in organic synthesis and material science.

生物活性

2-(2-Bromoethoxy)-1,4-dimethylbenzene, also known by its CAS number 37136-96-2, is an organic compound characterized by a bromoethoxy group attached to a dimethyl-substituted benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 229.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that halogenated compounds often possess enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzyme functions.

Neuroprotective Effects

One area of interest is the neuroprotective properties of this compound. Similar derivatives have been studied for their potential to inhibit cholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications in the bromoethoxy group can enhance neuroprotective effects while minimizing toxicity.

Case Study: Cholinesterase Inhibition

In a study focusing on the inhibition of acetylcholinesterase (AChE), various derivatives of brominated compounds were tested for their efficacy. The results indicated that compounds with a bromoethoxy moiety showed promising AChE inhibitory activity, suggesting potential applications in treating cognitive disorders.

Table: Cholinesterase Inhibition Data

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | [Bolea Tomás et al., 2011] |

| Donepezil | 0.1 | [Bolea Tomás et al., 2011] |

| Rivastigmine | 0.5 | [Bolea Tomás et al., 2011] |

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound relates to its anti-inflammatory properties. Research has demonstrated that brominated compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Implications

The exploration of this compound and its analogs has revealed several important findings:

- Neuroprotective Mechanisms : The compound's ability to inhibit AChE suggests it could play a role in enhancing cognitive function and protecting neurons from degeneration.

- Antimicrobial Efficacy : Its structural features contribute to its effectiveness against microbial pathogens, making it a candidate for further development as an antimicrobial agent.

- Inflammation Modulation : The anti-inflammatory effects observed in related studies indicate potential applications in treating inflammatory diseases.

特性

IUPAC Name |

2-(2-bromoethoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISLHJJABQJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394919 | |

| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-96-2 | |

| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。